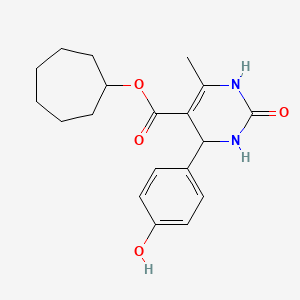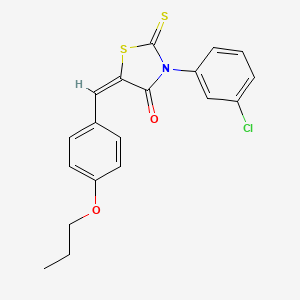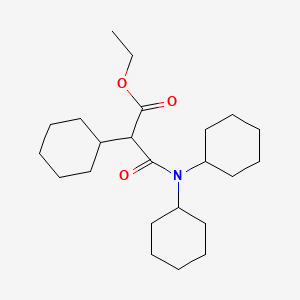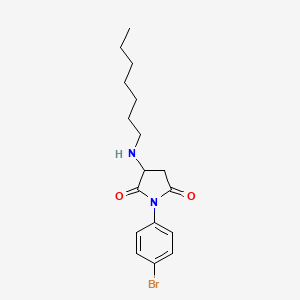
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide, also known as PBT-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. PBT-1 is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory and neuroprotective properties. The purpose of
作用機序
The exact mechanism of action of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is not well understood, but it is thought to act by inhibiting the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide may also modulate the immune response and reduce inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in the brain. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase. In animal models of Alzheimer's and Parkinson's disease, N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has been shown to improve cognitive function and reduce motor deficits.
実験室実験の利点と制限
One advantage of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the safety and efficacy of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide in humans need to be evaluated in clinical trials before it can be considered for therapeutic use.
合成法
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzo[b]thiophene with 4-pyridinemethanol in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-bromo-1-benzothiophene with 4-pyridinemethanol in the presence of a palladium catalyst, or the reaction of 3-chloro-1-benzothiophene with 4-pyridinemethanol in the presence of a Lewis acid catalyst.
科学的研究の応用
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has been the subject of extensive scientific research, particularly in the areas of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has potent anti-inflammatory properties and can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has also been shown to protect against dopaminergic neuron loss in animal models of Parkinson's disease.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(17-9-11-5-7-16-8-6-11)13-10-19-14-4-2-1-3-12(13)14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBJSSOARLOFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1-benzothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)



![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5219478.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)